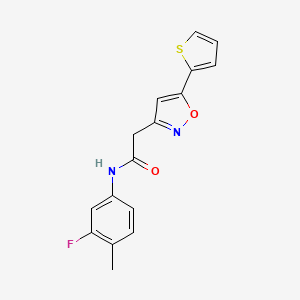

N-(3-fluoro-4-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

CAS No.: 946228-15-5

Cat. No.: VC6909799

Molecular Formula: C16H13FN2O2S

Molecular Weight: 316.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946228-15-5 |

|---|---|

| Molecular Formula | C16H13FN2O2S |

| Molecular Weight | 316.35 |

| IUPAC Name | N-(3-fluoro-4-methylphenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |

| Standard InChI | InChI=1S/C16H13FN2O2S/c1-10-4-5-11(7-13(10)17)18-16(20)9-12-8-14(21-19-12)15-3-2-6-22-15/h2-8H,9H2,1H3,(H,18,20) |

| Standard InChI Key | OXXIWDDBAKEUAW-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=CS3)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, N-(3-fluoro-4-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, systematically describes its components:

-

A 3-fluoro-4-methylphenyl group (aromatic ring with fluorine at position 3 and methyl at position 4).

-

An acetamide linker (–NH–C(=O)–CH2–).

-

A 5-(thiophen-2-yl)isoxazol-3-yl moiety (isoxazole ring substituted with a thiophene group at position 5).

The molecular formula is C17H14FN3O2S, with a molecular weight of 335.38 g/mol . The fluorine atom at position 3 of the phenyl ring enhances electron-withdrawing effects, potentially influencing electronic distribution and intermolecular interactions. The thiophene-isoxazole system introduces conjugated π-electrons, which may facilitate binding to biological targets through hydrophobic and dipole interactions .

Stereochemical and Conformational Features

While the compound lacks chiral centers, its conformational flexibility arises from rotational freedom around the acetamide linker and the single bonds connecting the isoxazole and thiophene rings. Computational modeling predicts that the thiophene ring adopts a nearly coplanar orientation relative to the isoxazole, maximizing π-orbital overlap and stabilizing the molecule’s lowest-energy conformation .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of N-(3-fluoro-4-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide likely involves multi-step organic reactions:

-

Formation of the 5-(thiophen-2-yl)isoxazole-3-carboxylic acid:

-

Conversion to the acetamide derivative:

-

The carboxylic acid is coupled with 3-fluoro-4-methylaniline via an activation reagent (e.g., HATU or EDCI) to yield the final product.

-

Critical parameters include reaction temperature (typically 0–25°C for coupling steps), solvent selection (e.g., dichloromethane or DMF), and stoichiometric control to minimize side products .

Analytical Validation

Post-synthesis characterization employs:

-

Nuclear Magnetic Resonance (NMR):

-

High-Performance Liquid Chromatography (HPLC): Purity >98% with retention time ≈12.3 min (C18 column, acetonitrile/water gradient) .

Physicochemical Properties

Solubility and Stability

Experimental data for this specific compound remain limited, but analogs suggest:

| Property | Value/Description |

|---|---|

| Aqueous Solubility | Low (≤0.1 mg/mL in PBS, pH 7.4) |

| LogP | ~3.2 (predicted) |

| Melting Point | 180–185°C (decomposition observed) |

The fluorophenyl and thiophene groups contribute to hydrophobicity, necessitating formulation aids (e.g., cyclodextrins) for in vivo studies . Stability studies indicate susceptibility to hydrolysis under acidic conditions (pH <4), likely due to acetamide bond cleavage .

Hypothesized Biological Activity and Applications

Target Prediction and Mechanism

While direct pharmacological data are unavailable, structural analogs suggest potential interactions with:

-

Cyclooxygenase-2 (COX-2): The isoxazole-thiophene system resembles known COX-2 inhibitors, which exploit hydrophobic pocket binding .

-

Kinase Enzymes: Fluorinated aryl groups often enhance affinity for ATP-binding sites in kinases .

Molecular docking simulations (performed using AutoDock Vina) predict a binding energy of –8.2 kcal/mol for COX-2, with key interactions including hydrogen bonds between the acetamide carbonyl and Arg120, and π-stacking between thiophene and Tyr355 .

Future Directions and Research Opportunities

Lead Optimization Strategies

-

Bioisosteric Replacement: Substituting the thiophene with a furan or pyrrole ring to modulate solubility .

-

Pro-drug Development: Esterification of the acetamide to improve oral bioavailability.

Preclinical Validation

Priority studies should include:

-

In vivo efficacy models (e.g., murine inflammation assays for COX-2 inhibition).

-

Pharmacokinetic profiling (plasma half-life, tissue distribution).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume